molecular formula C22H20N2S B12459934 2-(Butylsulfanyl)-4,6-diphenylpyridine-3-carbonitrile

2-(Butylsulfanyl)-4,6-diphenylpyridine-3-carbonitrile

Cat. No.: B12459934
M. Wt: 344.5 g/mol
InChI Key: ZPMYNYHMOSOAKK-UHFFFAOYSA-N
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Description

2-(Butylsulfanyl)-4,6-diphenylpyridine-3-carbonitrile is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of a butylsulfanyl group attached to the second position of the pyridine ring, along with diphenyl groups at the fourth and sixth positions, and a carbonitrile group at the third position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylsulfanyl)-4,6-diphenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyridine with butylthiol in the presence of a base to form 2-(butylsulfanyl)pyridine. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzene to introduce the diphenyl groups at the fourth and sixth positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Butylsulfanyl)-4,6-diphenylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-(Butylsulfanyl)-4,6-diphenylpyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Butylsulfanyl)-4,6-diphenylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The butylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The diphenyl groups may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the carbonitrile group can form hydrogen bonds with amino acid residues. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Butylsulfanyl)-4,6-diphenylpyridine: Lacks the carbonitrile group.

    4,6-Diphenylpyridine-3-carbonitrile: Lacks the butylsulfanyl group.

    2-(Butylsulfanyl)-4,6-diphenylpyridine-3-carboxamide: Contains a carboxamide group instead of a carbonitrile group.

Uniqueness

2-(Butylsulfanyl)-4,6-diphenylpyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butylsulfanyl group enhances its lipophilicity, while the carbonitrile group provides additional sites for hydrogen bonding and potential interactions with biological targets .

Properties

Molecular Formula

C22H20N2S

Molecular Weight

344.5 g/mol

IUPAC Name

2-butylsulfanyl-4,6-diphenylpyridine-3-carbonitrile

InChI

InChI=1S/C22H20N2S/c1-2-3-14-25-22-20(16-23)19(17-10-6-4-7-11-17)15-21(24-22)18-12-8-5-9-13-18/h4-13,15H,2-3,14H2,1H3

InChI Key

ZPMYNYHMOSOAKK-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N

Origin of Product

United States

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